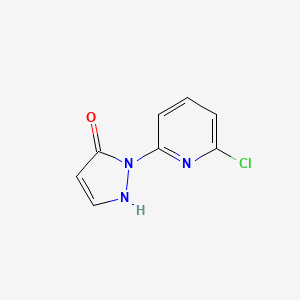
1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol, also known as 6-chloropyridazin-3-yl-pyrazole, is a synthetic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatories, and anti-cancer agents.
Scientific Research Applications
Synthesis and Coordination Chemistry
1-(6-Chloropyridin-2-yl)-1H-pyrazol-5-ol and its derivatives have been extensively studied for their synthesis and coordination chemistry. These compounds are used as ligands in creating complexes with metals, which have significant applications in biological sensing and catalysis. For instance, they have been involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Structural Studies and Computational Chemistry
The structural and computational analysis of this compound derivatives has revealed their potential in various applications. These include studies on their molecular structure through X-ray diffraction and density-functional-theory (DFT) calculations. Such detailed studies facilitate the understanding of their stability, tautomeric forms, and thermodynamic properties, which are crucial for their applications in material science and pharmaceuticals (Li-qun Shen et al., 2012).
Advances in Functional Materials and Catalysis
Recent research has also focused on the advances in the synthesis of multi-functional materials using this compound derivatives. These materials include spin-crossover switches, emissive f-element podand centres for biomedical sensors, and functional soft materials. Additionally, these derivatives have found use in catalysis, illustrating their versatility and potential in diverse scientific fields (Halcrow, 2014).
Applications in Molecular Sensing
The derivatives of this compound have been engineered to function as molecular sensors. For example, fluorescent probes based on these compounds have been designed for the nanomolar detection of Cu2+, demonstrating their potential in environmental monitoring and biomedical diagnostics. These sensors exhibit high sensitivity and specificity, with the ability to operate in a reversible "on–off–on" mode for the detection of metal ions (García et al., 2019).
Photoinduced Tautomerization Studies
The study of photoinduced tautomerization in this compound derivatives highlights their interesting photophysical properties. These properties are explored through spectroscopic methods and quantum chemical computations, revealing their potential in developing photoreactive materials for various technological applications (Vetokhina et al., 2012).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that it may interact with multiple pathways involved in microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase activity .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have a wide range of effects at the molecular and cellular levels, including inhibition of microbial growth, reduction of inflammation, inhibition of viral replication, inhibition of fungal growth, reduction of oxidation processes, inhibition of tumor growth, and inhibition of kinase activity .
properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-2-1-3-7(11-6)12-8(13)4-5-10-12/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQKZSUSRSFASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-ethoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856046.png)

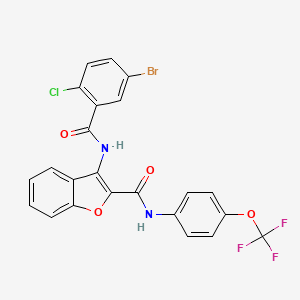

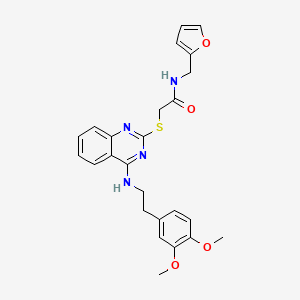
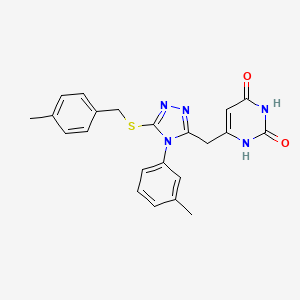

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)
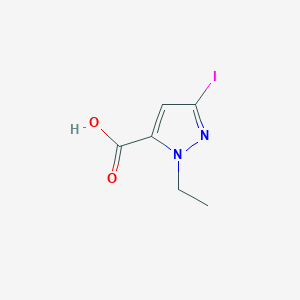
![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)